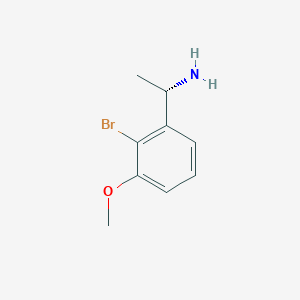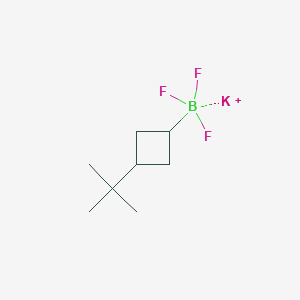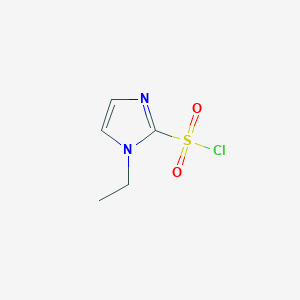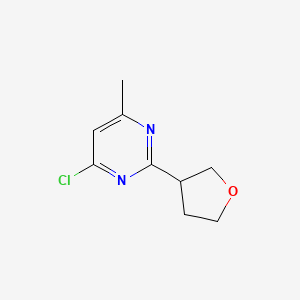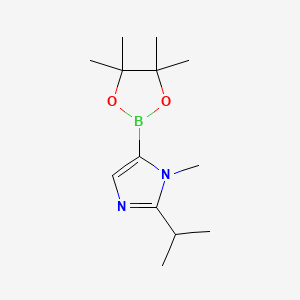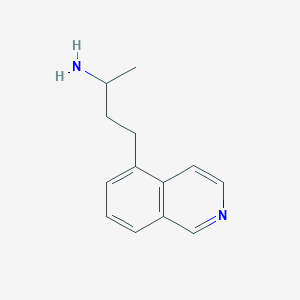
4-(Isoquinolin-5-yl)butan-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Isoquinolin-5-yl)butan-2-amine is a compound that belongs to the class of isoquinoline derivatives. Isoquinoline is a heterocyclic aromatic organic compound, which is a structural isomer of quinoline. Isoquinoline derivatives are known for their wide range of biological activities and are found in many natural alkaloids .
Méthodes De Préparation
The synthesis of 4-(Isoquinolin-5-yl)butan-2-amine can be achieved through several methods. One common method involves the Pomeranz-Fritsch reaction, which uses aromatic aldehydes and aminoacetals as initial compounds and proceeds via cyclization under acidic conditions . Another method involves the use of metal catalysts or catalyst-free processes in water, which provide efficient and environmentally friendly routes for the synthesis of isoquinoline derivatives .
Analyse Des Réactions Chimiques
4-(Isoquinolin-5-yl)butan-2-amine undergoes various chemical reactions, including oxidation, reduction, and substitution. For example, it can be brominated by heating its hydrochlorides with bromine in nitrobenzene, resulting in the formation of 4-bromo-isoquinoline . The compound can also participate in tandem reactions with arynes and oxazoles, leading to the formation of 4-amino isoquinolin-1(2H)-ones .
Applications De Recherche Scientifique
4-(Isoquinolin-5-yl)butan-2-amine has several scientific research applications. It is used in the preparation and biological evaluation of quinoline amines as anticancer agents . The compound has shown potential in molecular docking studies with the PI3K/AKT/mTOR pathway proteins, indicating its potential as a lead compound for new generation cancer inhibitors . Additionally, it is used in crystallographic and computational studies to understand the structural differences and interactions of isoquinoline derivatives .
Mécanisme D'action
The mechanism of action of 4-(Isoquinolin-5-yl)butan-2-amine involves its interaction with specific molecular targets and pathways. For instance, in anticancer research, the compound has been shown to interact with the PI3K/AKT/mTOR pathway, which plays a crucial role in cell proliferation and apoptosis . The molecular docking studies have revealed that the compound has a lesser binding energy with the pathway proteins, making it a promising candidate for further research .
Comparaison Avec Des Composés Similaires
4-(Isoquinolin-5-yl)butan-2-amine can be compared with other isoquinoline derivatives, such as 4’-(Isoquinolin-4-yl)-2,2’:6’,2’'-terpyridine. Both compounds have similar structural backbones but differ in the position of the nitrogen atom in the isoquinoline ring . This difference in structure leads to variations in their crystallographic properties and interactions . Other similar compounds include 2-chloro-8-methyl-N-(quinolin-5-yl)quinolin-4-amine, which has shown anticancer activity in molecular docking studies .
Propriétés
Formule moléculaire |
C13H16N2 |
|---|---|
Poids moléculaire |
200.28 g/mol |
Nom IUPAC |
4-isoquinolin-5-ylbutan-2-amine |
InChI |
InChI=1S/C13H16N2/c1-10(14)5-6-11-3-2-4-12-9-15-8-7-13(11)12/h2-4,7-10H,5-6,14H2,1H3 |
Clé InChI |
IDHXBQQICLHFLO-UHFFFAOYSA-N |
SMILES canonique |
CC(CCC1=CC=CC2=C1C=CN=C2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



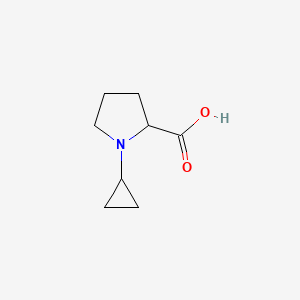

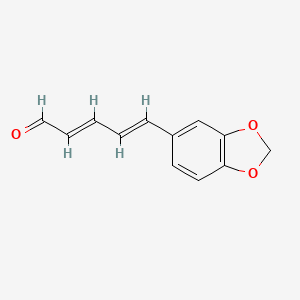
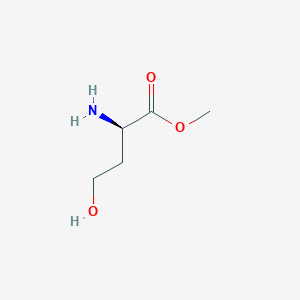
![rac-2-[(2R,4S)-2-(trifluoromethyl)piperidin-4-yl]aceticacidhydrochloride,cis](/img/structure/B13562260.png)
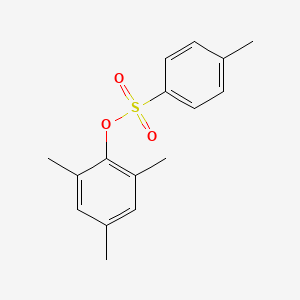
![Sodium [1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B13562274.png)
